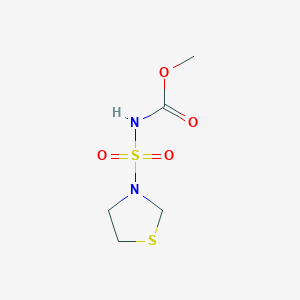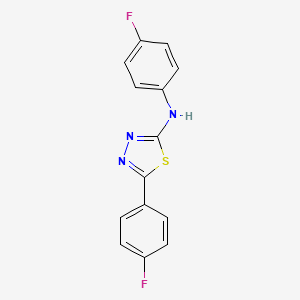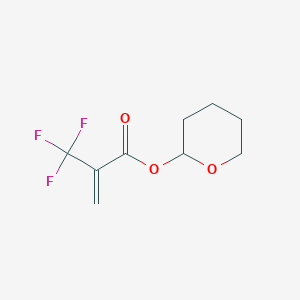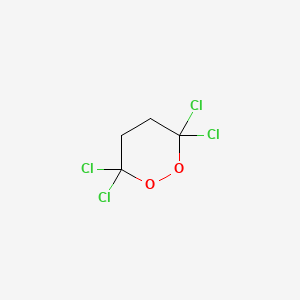![molecular formula C18H11Cl2IN2O B14224190 N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide CAS No. 824952-76-3](/img/structure/B14224190.png)
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes:
Formation of the Pyridinyl Intermediate: Starting with 3,5-dichloropyridine, the compound undergoes a halogenation reaction to introduce the necessary substituents.
Coupling Reaction: The pyridinyl intermediate is then coupled with 2-iodobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules.
作用機序
The mechanism by which N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity through halogen bonding interactions . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Comparison: N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, enhancing its binding affinity and specificity for certain biological targets .
特性
CAS番号 |
824952-76-3 |
|---|---|
分子式 |
C18H11Cl2IN2O |
分子量 |
469.1 g/mol |
IUPAC名 |
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H11Cl2IN2O/c19-11-9-14(20)17(22-10-11)13-6-2-4-8-16(13)23-18(24)12-5-1-3-7-15(12)21/h1-10H,(H,23,24) |
InChIキー |
YQUXVFWJOOFBGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)Cl)Cl)NC(=O)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)

![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)


![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)

